リジカマイシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

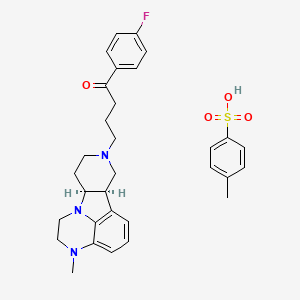

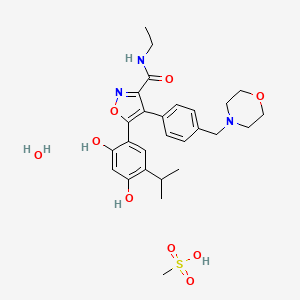

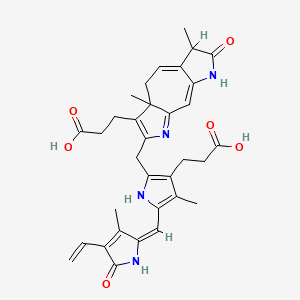

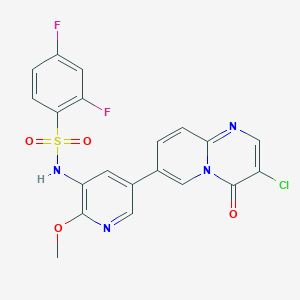

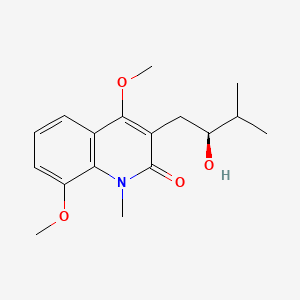

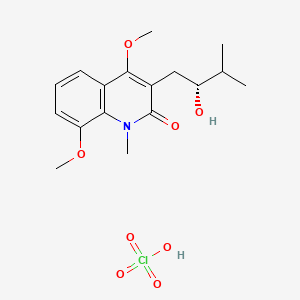

リジカマイシンは、分子式がC₄₇H₇₄N₄O₁₀である有機化合物です。これは、グラム陽性菌に対して活性を示す抗生物質です。 リジカマイシンは、Streptomyces lydicamycinicusとStreptomyces platensisという細菌によって生産されます 。 この化合物は、ハイブリッド型非リボソームペプチド-ポリケチド骨格のファミリーに属し、構造の両端に独特のテトラミン酸とピロリジン部分を持っています .

科学的研究の応用

リジカマイシンは、次のようなさまざまな科学研究の応用を持っています。

化学: ハイブリッド型非リボソームペプチド-ポリケチド骨格を研究するためのモデル化合物として役立ちます。

生物学: ポリケチド抗生物質の生合成経路を調査するために使用されます。

作用機序

リジカマイシンは、細菌細胞壁を標的にすることにより作用し、その合成を破壊し、細胞溶解を引き起こします。 分子標的は、細胞壁生合成に関与する酵素であり、関与する経路は主にペプチドグリカン合成に関連しています .

類似の化合物:

TPU-0037-A、B、C、およびD: これらは、Streptomyces platensisによって生産されるMRSA活性を持つリジカマイシン類縁体です.

その他のポリケチド抗生物質: エリスロマイシンやテトラサイクリンなどの化合物は、ポリケチド系の抗生物質にも属しています。

独自性: リジカマイシンは、テトラミン酸とピロリジン部分の両方を含む、ハイブリッド型非リボソームペプチド-ポリケチド骨格を持つため、独特です。

Safety and Hazards

将来の方向性

The chemical potential of the congeners in the Lydicamycin family is far from being fully described . The findings from the study of its biosynthesis could provide new insights into the enzymatic machinery during hybrid PKS–NRPS biosynthesis and might be applied to rationalize bioengineering processes for other similar homologues .

生化学分析

Biochemical Properties

Lydicamycin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in its biosynthesis. The compound is produced by microorganisms through modular biosynthetic assembly lines, specifically type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) . These enzymes facilitate the formation of the tetramic acid and pyrrolidine moieties, which are essential for the compound’s bioactivity. Lydicamycin interacts with various biomolecules, including the PKS and NRPS enzymes, through specific binding interactions that enable the precise assembly of its complex structure.

Cellular Effects

Lydicamycin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes . Additionally, lydicamycin affects gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of lydicamycin involves its interaction with key biomolecules at the molecular level. The compound binds to specific enzymes, such as polyketide synthases and nonribosomal peptide synthetases, inhibiting or activating their activity . This binding interaction is crucial for the biosynthesis of lydicamycin, as it ensures the correct assembly of its complex structure. Additionally, lydicamycin can influence gene expression by binding to transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for the compound’s bioactivity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lydicamycin can change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that lydicamycin remains stable under specific conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term effects of lydicamycin on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of bacterial growth over extended periods.

Dosage Effects in Animal Models

The effects of lydicamycin vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxic effects . At higher doses, lydicamycin can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the compound’s bioactivity and may lead to toxic effects.

Metabolic Pathways

Lydicamycin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biosynthesis and degradation. The compound is synthesized through the action of polyketide synthases and nonribosomal peptide synthetases, which catalyze the formation of its complex structure . Additionally, lydicamycin can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions are essential for the compound’s bioactivity and therapeutic potential.

Transport and Distribution

Within cells and tissues, lydicamycin is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of lydicamycin within cells is crucial for its bioactivity, as it must reach specific cellular compartments to exert its effects. Binding proteins also play a role in the compound’s transport, interacting with lydicamycin to facilitate its movement and localization.

Subcellular Localization

Lydicamycin exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that lydicamycin reaches its intended site of action, where it can interact with key biomolecules and exert its bioactivity. The subcellular localization of lydicamycin is crucial for its therapeutic potential, as it must be properly localized to achieve the desired effects.

準備方法

合成経路と反応条件: リジカマイシンは、モジュール式の生合成アセンブリライン、特にタイプIポリケチドシンターゼと非リボソームペプチドシンターゼを通じて生産されます 。 リジカマイシンの生合成遺伝子クラスターは、以前には報告されていなかった化合物を1つの経路から含め、完全に特徴付けられています .

工業生産方法: 産業的には、リジカマイシンは通常、Streptomyces lydicamycinicusまたはStreptomyces platensisを30°CでISP2寒天培地で培養することによって生産されます。 寒天は次に小さな断片に切断され、超音波処理を使用してメタノールで抽出され、抽出が改善されます .

化学反応の分析

反応の種類: リジカマイシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件: この化合物は、通常、フェノメックスキネテックスC18カラムを使用した高速液体クロマトグラフィー(HPLC)で分析されます。 移動相は、通常、0.1%ギ酸を含む水と0.1%ギ酸を含むアセトニトリルで構成されます .

生成される主な生成物: これらの反応から生成される主な生成物には、精巧な化学または生物活性ガイドアプローチによって単離されたさまざまなリジカマイシン類縁体が含まれます .

類似化合物との比較

TPU-0037-A, B, C, and D: These are lydicamycin congeners with anti-MRSA activity produced by Streptomyces platensis.

Other Polyketide Antibiotics: Compounds such as erythromycin and tetracycline also belong to the polyketide class of antibiotics.

Uniqueness: Lydicamycin is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which includes both tetramic acid and pyrrolidine moieties.

特性

IUPAC Name |

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSRCWWMQWCNGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。